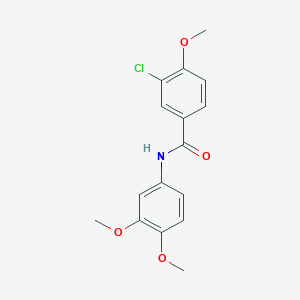
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide, also known as AG-1478, is a synthetic compound that has been widely used in scientific research applications. This compound is a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity and has been shown to have significant effects on cell growth, differentiation, and survival.
作用機序
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide works by binding to the ATP-binding site of EGFR and inhibiting its tyrosine kinase activity. This prevents the activation of downstream signaling pathways that are involved in cell growth, differentiation, and survival. By inhibiting EGFR activity, 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth and proliferation.
Biochemical and Physiological Effects
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to have significant biochemical and physiological effects on cancer cells. In addition to inducing apoptosis and inhibiting cell growth and proliferation, 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide for lab experiments is its potency and specificity as an EGFR inhibitor. This makes it a valuable tool for studying the role of EGFR in cancer cell growth, differentiation, and survival. However, one limitation of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over long periods of time.
将来の方向性
There are several potential future directions for research on 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. One area of interest is the development of more potent and specific EGFR inhibitors that can overcome the limitations of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide. Another area of interest is the use of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide in combination with other targeted therapies or immunotherapies to improve treatment outcomes for cancer patients. Additionally, further research is needed to fully understand the mechanisms of action of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide and its potential applications in other areas of biomedical research.
合成法
The synthesis of 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide involves several steps, including the reaction of 3,4-dimethoxyaniline with 4-methoxybenzoyl chloride to produce 3,4-dimethoxy-N-(4-methoxybenzoyl)aniline. This intermediate is then reacted with thionyl chloride to produce 3,4-dimethoxy-N-(4-methoxybenzoyl)-N-chloroaniline, which is subsequently reacted with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst to produce 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide.
科学的研究の応用
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been extensively used in scientific research applications, particularly in the field of cancer research. This compound has been shown to be a potent inhibitor of EGFR tyrosine kinase activity, which is a key signaling pathway involved in the development and progression of various types of cancer. 3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide has been used to study the role of EGFR in cancer cell growth, differentiation, and survival, and has been shown to have significant effects on these processes.
特性
IUPAC Name |
3-chloro-N-(3,4-dimethoxyphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-6-4-10(8-12(13)17)16(19)18-11-5-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTDNQCOFROZMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

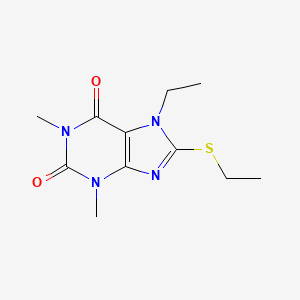
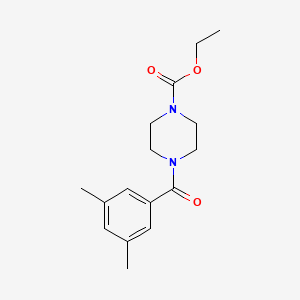
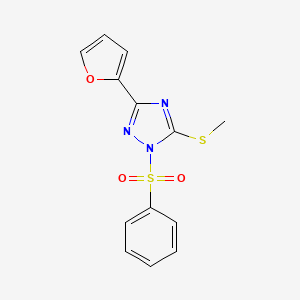
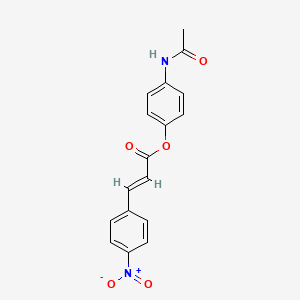
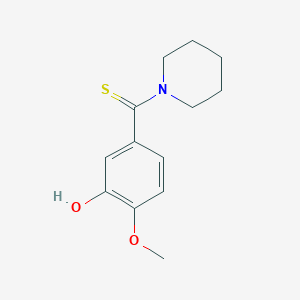
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![ethyl 2-[(cyclopentylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5832455.png)
![N-[(cyclopropylamino)carbonothioyl]nicotinamide](/img/structure/B5832459.png)
![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)